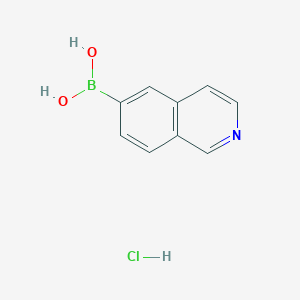

Isoquinolin-6-ylboronic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-6-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNBRFWRIQVMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=NC=C2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236031-63-2 | |

| Record name | 1236031-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoquinolin-6-ylboronic acid hydrochloride chemical properties

An In-depth Technical Guide to Isoquinolin-6-ylboronic Acid Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into the compound's properties, reactivity, and applications, with a focus on the causal relationships that govern its behavior in experimental settings.

Introduction: The Strategic Value of a Privileged Scaffold

The isoquinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] These frameworks are integral to molecules demonstrating anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1] this compound emerges as a highly valuable building block, merging the potent biological potential of the isoquinoline core with the versatile reactivity of a boronic acid functional group.

This molecule is not merely a reagent but a strategic tool for introducing the isoquinoline moiety into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[2] This guide will elucidate its fundamental chemical properties, provide a detailed examination of its most critical application—the Suzuki-Miyaura coupling—and offer field-proven advice on its handling, storage, and safety to ensure experimental success and integrity.

Core Chemical & Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and successful experimentation. This compound is typically supplied as a stable, solid pentahydrate.

The key identifying and physical characteristics are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1236031-63-2 | [3][4] |

| Molecular Formula | C₉H₉BClNO₂ (hydrochloride) C₉H₉BClNO₂ · 5H₂O (pentahydrate) | [3] |

| Molecular Weight | 209.44 g/mol (hydrochloride) 299.51 g/mol (pentahydrate) | [4] |

| Appearance | Solid; White to off-white | [5] |

| Form | Crystalline solid or powder | |

| Storage Temperature | Recommended 2-8°C for the free boronic acid | [5] |

| pKa (Predicted) | ~7.68 (for the free boronic acid) | [5] |

Reactivity Profile: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[2][6]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle involves three fundamental stages, each with specific requirements.[6][7]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=dashed, color="#5F6368"]; PdII_complex [label="R¹-Pd(II)-X\n(Palladacycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=dashed, color="#5F6368"]; Boronate [label="Ar-B(OH)₃⁻\n(Activated Boronate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diorgano [label="R¹-Pd(II)-Ar\n(Diorganopalladium)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=dashed, color="#5F6368"]; Product [label="R¹-Ar\n(Coupled Product)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + R¹-X \n (Aryl Halide)"]; OxAdd -> PdII_complex; PdII_complex -> Transmetal; Boronate -> Transmetal; Transmetal -> Diorgano; Diorgano -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

// Invisible nodes for base activation BoronicAcid [label="Ar-B(OH)₂\n(Isoquinolin-6-ylboronic acid)", shape=box, style=dashed, color="#5F6368"]; Base [label="Base (e.g., K₂CO₃)", shape=box, style=dashed, color="#5F6368"]; Base -> Boronate [style=dashed, arrowhead=none]; BoronicAcid -> Boronate [label=" Activation ", style=dashed, color="#34A853"]; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide, R¹-X), forming a Pd(II) complex.[2] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[]

-

Transmetalation : This is the key step involving the boronic acid. A base (e.g., K₂CO₃, K₃PO₄, CsF) is essential to activate the boronic acid, converting it into a more nucleophilic boronate species (Ar-B(OH)₃⁻).[2][7] This boronate then transfers its organic group (the isoquinolin-6-yl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

A common side reaction is protodeboronation , where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[9] This can be minimized by careful selection of the base, solvent, and temperature.[10]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Reagents:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask and condenser

Step-by-Step Methodology:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Scientist's Insight: A robust inert atmosphere is non-negotiable. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

-

-

Solvent Addition : Add the degassed solvent mixture (dioxane/water) via syringe.

-

Scientist's Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical step to remove dissolved oxygen. The water in the mixture is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Scientist's Insight: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is realized in its application as a precursor to novel therapeutics. The isoquinoline core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates. By using this reagent, medicinal chemists can efficiently synthesize libraries of novel compounds for screening.

-

Enzyme Inhibition : Boronic acids themselves can act as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the serine in the enzyme's active site.[11] This makes derivatives of this compound interesting candidates for enzyme-targeted drug discovery.

-

Kinase Inhibitors : The isoquinoline scaffold is found in numerous kinase inhibitors used in oncology. This reagent provides a direct route to append this critical moiety to other fragments or scaffolds.

-

Antimicrobial/Antiparasitic Agents : The broad pharmacological activity of isoquinolines includes antimicrobial and antileishmanial properties, making this a valuable starting point for developing new anti-infective agents.[1]

Handling, Storage, and Safety: Ensuring Integrity and Efficacy

Proper handling and storage are paramount to preserve the reagent's integrity and ensure user safety. Boronic acids, while generally stable, are susceptible to specific modes of degradation.[12][13]

Storage Recommendations

-

Temperature : Store in a cool, dry place. A refrigerator (2-8°C) is often recommended, especially for long-term storage, to slow potential degradation pathways.[5]

-

Atmosphere : Store in a tightly sealed container to protect from moisture and air.[13][14] Boronic acids are hygroscopic and can absorb atmospheric moisture, leading to caking and potential hydrolysis.[12][13]

-

Inert Environment : For highly sensitive applications or long-term storage, consider storing under an inert gas like argon or nitrogen.

Common Decomposition Pathways

-

Protodeboronation : As mentioned, this is the cleavage of the C-B bond. It is often accelerated by aqueous or protic media.[9]

-

Oxidation : Boronic acids can be susceptible to oxidative degradation.[9]

-

Anhydride Formation (Boroxines) : In the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring.[9] While often reversible upon dissolution, this process can alter the stoichiometry if not accounted for.

Safety & Hazard Information

Based on supplier safety data for the pentahydrate form, this compound should be handled with care.

| Hazard Category | Information | Source(s) |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. H318: Causes serious eye damage. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). | [15] |

| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. |

References

-

Lab Alley. How to Store Boric Acid. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

Synthonix. This compound - [I5314]. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

National Institutes of Health (NIH). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

-

PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthonix, Inc > Building Blocks > 1236031-63-2 | this compound [synthonix.com]

- 5. 6-Isoquinolinyl-boronic acid | 899438-92-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. laballey.com [laballey.com]

- 13. borax.com [borax.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

Isoquinolin-6-ylboronic acid hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides an in-depth examination of Isoquinolin-6-ylboronic acid hydrochloride (CAS No. 1236031-63-2), a pivotal reagent in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, safe handling procedures, and its strategic application in the synthesis of complex molecules, with a primary focus on the Suzuki-Miyaura coupling. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-tested insights and detailed experimental protocols to facilitate innovation.

Strategic Importance: The Isoquinoline Scaffold and the Power of Boronic Acids

The isoquinoline framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including alkaloids and synthetic pharmaceuticals. Its unique aromatic and heterocyclic nature allows for diverse interactions with biological targets, making it a cornerstone for the design of novel therapeutics.

Boronic acids have become indispensable tools in organic synthesis, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1][2] The Suzuki-Miyaura reaction, in particular, has revolutionized the formation of carbon-carbon bonds, offering a mild and efficient method for constructing complex molecular architectures.[1][2] this compound combines the desirable features of the isoquinoline scaffold with the synthetic utility of a boronic acid, presenting itself as a valuable building block for drug discovery programs.

Physicochemical Properties and Safe Handling

A comprehensive understanding of the reagent's characteristics is fundamental to its successful and safe implementation in any synthetic workflow.

| Property | Value | Source(s) |

| CAS Number | 1236031-63-2 | [3][4][5] |

| Molecular Formula | C₉H₉BClNO₂ | [3][4] |

| Molecular Weight | 209.44 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [4] |

| Storage & Handling | Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid contact with skin, eyes, and clothing. Use with adequate ventilation and wear appropriate personal protective equipment.[6][7][8][9] |

Expert Insight & Causality: Boronic acids are susceptible to degradation through various pathways, including oxidation and protodeboronation. The hydrochloride salt form enhances the stability of Isoquinolin-6-ylboronic acid. However, it is still crucial to store the compound under an inert atmosphere and away from moisture to ensure its integrity and obtain reproducible results in chemical reactions.[8][9] Always handle in a fume hood to avoid inhalation.[6]

Core Application: The Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form 6-aryl or 6-heteroaryl isoquinolines. This reaction is a powerful tool for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[10]

General Reaction Scheme & Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol (Aryl Bromide Coupling)

This protocol provides a reliable starting point for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.2 eq)

-

PdCl₂(dppf) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the aryl bromide, PdCl₂(dppf), and potassium carbonate.

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

-

Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

-

Causality: Degassing the solvent removes dissolved oxygen. The water is essential for the activation of the boronic acid by the base, facilitating transmetalation.[11]

-

-

Reaction Conditions: Heat the mixture to 85-100 °C with vigorous stirring. For less reactive partners, microwave heating at 120-150 °C can be beneficial.[10]

-

Self-Validation: Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting materials and the formation of the product.

-

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expanding the Synthetic Toolbox: Beyond Suzuki-Miyaura

The utility of this compound extends beyond C-C bond formation. Its reactivity can be harnessed in other important transformations:

-

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds.[12][13][14] It provides a powerful method for coupling Isoquinolin-6-ylboronic acid with amines, phenols, and other N-H or O-H containing compounds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[12][13][14][15][16]

-

Petasis Reaction: A versatile multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines, including valuable α-amino acids.[17][18][19][20][21] This reaction offers a rapid route to complex, highly functionalized molecules.[17][18][19][20][21]

-

Liebeskind-Srogl Coupling: A palladium-catalyzed, copper-mediated reaction that couples thioesters with boronic acids to synthesize ketones under neutral conditions.[22][23][24][25][26] This offers a unique pathway to 6-acylisoquinolines.[22][23][24][25][26]

Logical Framework for Synthetic Route Development

A systematic approach is essential when incorporating this compound into a novel synthetic sequence.

Caption: A logical workflow for developing and optimizing synthetic routes.

Conclusion

This compound is a versatile and valuable building block in the arsenal of the modern medicinal chemist. Its primary utility in the robust Suzuki-Miyaura coupling, along with its potential in other advanced cross-coupling reactions, provides efficient and modular access to a wide array of substituted isoquinolines. A thorough understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, will empower researchers to fully leverage this reagent in the pursuit of novel therapeutic agents.

References

-

Chan-Lam Coupling - Organic Chemistry Portal. [Link]

-

Petasis reaction - Wikipedia. [Link]

-

Petasis Reaction - Organic Chemistry Portal. [Link]

-

Liebeskind–Srogl coupling - Wikipedia. [Link]

-

Chan–Lam coupling - Wikipedia. [Link]

-

Chan-Lam Coupling: Mechanism & Examples - NROChemistry. [Link]

-

The Liebeskind-Srogl C-C cross-coupling reaction - PubMed. [Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - National Center for Biotechnology Information. [Link]

-

Catalytic Diastereoselective Petasis Reactions - PMC. [Link]

-

Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction - ACS Publications. [Link]

-

Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - ACS Publications. [Link]

-

Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines - ACS Publications. [Link]

-

Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis - Organic Chemistry Portal. [Link]

-

Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - Springer. [Link]

-

Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles - ACS Publications. [Link]

-

This compound - [I5314] - Synthonix. [Link]

-

SAFETY DATA SHEET BORIC ACID - Wilson Salt. [Link]

-

Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

-

How to Store Boric Acid - Lab Alley. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Buchwald Lab, MIT. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman Institute of Technology. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthonix, Inc > Building Blocks > 1236031-63-2 | this compound [synthonix.com]

- 5. This compound (pentahydrate) | 1236031-63-2 [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. wilsonsalt.com [wilsonsalt.com]

- 9. laballey.com [laballey.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Petasis reaction - Wikipedia [en.wikipedia.org]

- 18. Petasis Reaction [organic-chemistry.org]

- 19. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 23. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 25. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Isoquinolin-6-ylboronic Acid Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of isoquinolin-6-ylboronic acid hydrochloride, a pivotal reagent in contemporary synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will contextualize the compound's significance by examining the biological relevance of the isoquinoline scaffold, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Physicochemical Properties and Structure

This compound is a heterocyclic aromatic organoboron compound. It typically presents as a solid and is valued for its ability to introduce the isoquinoline moiety into more complex molecular architectures. The compound is often supplied as a hydrate, which can affect its molecular weight.

Data Summary

A precise understanding of the reagent's properties is critical for accurate and reproducible experimental design. The key physicochemical data are summarized below.

| Property | Value (Hydrochloride) | Value (Pentahydrate Hydrochloride) | Reference(s) |

| CAS Number | 1236031-63-2 | 1236031-63-2 | [1][2] |

| Molecular Formula | C₉H₉BClNO₂ | C₉H₉BClNO₂ • 5H₂O | [1][2] |

| Molecular Weight | 209.44 g/mol | 299.51 g/mol | [1][2] |

| Form | Solid | Solid | |

| Synonyms | 6-Isoquinolineboronic acid hydrochloride | This compound pentahydrate | [2] |

Note: The non-salt, free boronic acid form (Isoquinolin-6-ylboronic acid) has a CAS number of 899438-92-7 and a molecular weight of 172.98 g/mol .[3][4]

Chemical Structure

The structure combines the rigid, aromatic isoquinoline core with a reactive boronic acid functional group at the 6-position. The nitrogen atom in the isoquinoline ring imparts basicity and provides a key hydrogen bond acceptor site in biologically active derivatives.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices

-

Palladium Catalyst: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) and ligand determines the catalyst's activity and stability. [1][5]For heteroaryl boronic acids, specialized phosphine ligands like SPhos or RuPhos are often employed to enhance reactivity and prevent catalyst deactivation by the nitrogen atom of the isoquinoline. [4][6]- Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. [7]It reacts with the boronic acid to form a more reactive boronate complex, which facilitates the transfer of the isoquinoline group to the palladium center. [4]The choice of base can influence reaction rates and suppress side reactions.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DME) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Side Reactions: The most common side reaction with heteroaryl boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source, leading to the formation of isoquinoline itself and reducing the yield of the desired product. [8]This can be minimized by using milder bases (like CsF), carefully controlling temperature, and using anhydrous solvents where appropriate. [6]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 0.025 equiv, and SPhos, 0.1 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

-

Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C).

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample can be taken after 1 hour and then periodically. The reaction is complete upon full consumption of the limiting reagent (usually the aryl bromide).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Applications in Drug Discovery: A Privileged Scaffold

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple, diverse biological targets. [9][10]Consequently, isoquinoline derivatives are found in numerous approved drugs and clinical candidates for a wide range of diseases, including cancer, cardiovascular disorders, and neurological conditions. [9] this compound serves as a key starting material for synthesizing libraries of compounds that target specific enzymes. A prominent example is its use in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors . [10][11][12]

Biological Context: The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a critical signaling cascade that regulates cell shape, motility, and contraction. Dysregulation of this pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis. ROCK inhibitors can modulate these processes, making them attractive therapeutic agents. [12]

Caption: Simplified Rho/ROCK signaling pathway and the point of intervention for ROCK inhibitors.

By using this compound in Suzuki couplings, medicinal chemists can rapidly synthesize novel molecules that occupy the ATP-binding pocket of ROCK, thereby inhibiting its kinase activity and downstream signaling.

Analytical Characterization

Confirming the identity, purity, and stability of this compound and its synthetic products is paramount.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure by showing characteristic aromatic proton signals of the isoquinoline ring. ¹¹B NMR spectroscopy is a specialized technique that can be used to directly observe the boron atom, providing information about its coordination state (trigonal boronic acid vs. tetrahedral boronate ester). [13][14]- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and assessing the purity of the final compound. It provides the retention time and the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. [15][16]- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is used for quantitative purity analysis of the final product.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

| Hazard Information | Precautionary Measures | Reference(s) |

| Signal Word | Danger | |

| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage) | |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, laboratory coat | [17] |

| Handling | Use in a well-ventilated area or chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | [17] |

| Storage | Store in a tightly sealed container in a cool, dry place. | [18] |

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient construction of complex molecules built around the biologically significant isoquinoline scaffold. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, empowers scientists to effectively harness its synthetic potential in the quest for novel therapeutics.

References

-

Synthonix. This compound - [I5314]. [Link]

-

Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

National Center for Biotechnology Information. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... [Link]

-

Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... [Link]

-

Taylor & Francis Online. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. [Link]

-

MDPI. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. [Link]

-

National Center for Biotechnology Information. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. [Link]

-

MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

ResearchGate. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

PubMed. Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Royal Society of Chemistry. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. tandfonline.com [tandfonline.com]

- 11. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Isoquinolin-6-ylboronic acid hydrochloride structure and formula

An In-Depth Technical Guide to Isoquinolin-6-ylboronic acid hydrochloride: Structure, Properties, and Applications

Introduction

Within the landscape of medicinal chemistry, the isoquinoline scaffold is recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2][3] This structural motif is a cornerstone in a wide array of pharmaceuticals, demonstrating activities across therapeutic areas including oncology, infectious diseases, and neurology.[1][2] Concurrently, the field of synthetic organic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction is preeminent for its robustness and functional group tolerance.[4][5] This reaction critically relies on organoboron compounds, particularly boronic acids, as key coupling partners.[6]

This compound emerges at the intersection of these two vital areas. It is a bifunctional reagent that provides chemists with a direct and versatile tool to incorporate the valuable isoquinoline core into complex molecular architectures. As a stable, crystalline solid, this hydrochloride salt offers superior handling and storage properties compared to the free boronic acid, making it an indispensable building block for researchers, scientists, and drug development professionals. This guide provides a senior-level technical overview of its structure, properties, core applications, and best practices for its use in a research setting.

Chapter 1: Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's chemical and physical properties is fundamental to its effective application. This compound is primarily available as a hydrated salt, which influences its molecular weight and solubility characteristics.

Chemical Structure and Formula

The compound consists of an isoquinoline ring system functionalized with a boronic acid group (-B(OH)₂) at the 6-position. The basic nitrogen atom of the isoquinoline ring is protonated and forms a salt with a chloride anion.

-

Chemical Name: this compound

-

Synonyms: 6-Isoquinolineboronic acid hydrochloride

-

CAS Number: 1236031-63-2[7]

-

Molecular Formula (Anhydrous): C₉H₈BNO₂·HCl[7]

-

Molecular Formula (Pentahydrate): C₉H₉BClNO₂ · 5H₂O[8]

Caption: Chemical structure and basic properties of this compound.

Physicochemical Data

The properties of this reagent are critical for designing experimental conditions, including solvent selection and reaction stoichiometry. The data presented below is consolidated from leading chemical suppliers.

| Property | Value | Source |

| CAS Number | 1236031-63-2 | Synthonix[7], Sigma-Aldrich[8] |

| Molecular Formula | C₉H₈BNO₂·HCl | Synthonix[7] |

| Molecular Weight | 209.44 g/mol (anhydrous) | Synthonix[7] |

| Molecular Weight | 299.51 g/mol (pentahydrate) | Sigma-Aldrich[8] |

| Appearance | Solid | Sigma-Aldrich[8] |

| Purity | Typically ≥97% | Synthonix[7] |

| InChI Key | MKNBRFWRIQVMGU-UHFFFAOYSA-N | Synthonix[7] |

| SMILES | c1ncc2c(c1)cc(cc2)B(O)O.Cl | Synthonix[7] |

Expert Insight: The presence of the hydrochloride salt significantly enhances the compound's bench-top stability. Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and protodeboronation under certain conditions.[4] The salt form mitigates these degradation pathways. When using the hydrated form, it is crucial to account for the mass of water to ensure accurate stoichiometry in reactions.

Chapter 2: Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The synthesis of aryl boronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron electrophile.

General Synthetic Strategy

The most common laboratory-scale synthesis involves a halogen-metal exchange followed by electrophilic trapping.

Caption: Conceptual workflow for the synthesis of an aryl boronic acid hydrochloride.

Causality in Experimental Choices:

-

Halogen-Metal Exchange: This step transforms the relatively unreactive C-Br bond into a highly nucleophilic C-Li or C-Mg bond. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions with other electrophilic sites on the isoquinoline ring.

-

Electrophilic Quench: Trialkyl borates are used as the boron source. The boron atom is electrophilic and readily attacked by the organometallic intermediate.

-

Acidic Workup: The initial product is a boronate ester. Hydrolysis under acidic conditions (using HCl) serves two purposes: it cleaves the ester to yield the free boronic acid, and it protonates the basic isoquinoline nitrogen to form the final hydrochloride salt, which often aids in purification by crystallization.

Chapter 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[4][5] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and broad substrate scope.[9]

The Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism proceeds through three key stages.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[5][6] The choice of base is critical and must be strong enough to form the ate complex but not so strong as to cause undesired side reactions.

-

Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Representative Experimental Protocol

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Self-Validating System: This protocol incorporates steps for ensuring reaction completion and verifying product identity, which are essential for trustworthiness.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Rationale: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base depends on the substrate's sensitivity; K₃PO₄ is a strong, non-nucleophilic base suitable for many systems.[9]

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and/or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

-

Rationale: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

-

Rationale: The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. The organic solvent solubilizes the organic reactants and catalyst. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Characterization (Self-Validation): Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Chapter 4: Significance in Medicinal Chemistry and Drug Discovery

The isoquinoline nucleus is a key pharmacophore in numerous FDA-approved drugs. Its rigid, planar structure and hydrogen-bonding capabilities allow it to interact effectively with biological macromolecules.

This compound provides a direct entry point for incorporating this privileged scaffold into new chemical entities (NCEs). Drug discovery programs often rely on the rapid synthesis of compound libraries for high-throughput screening. This reagent is an ideal building block for such endeavors.

Caption: Use of this compound in a drug discovery workflow.

Chapter 5: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the reagent's integrity and ensuring laboratory safety.

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

Signal Word: Danger[8]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.[10]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Protocol

-

Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid inhalation of dust and prevent contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C) to maximize shelf life.[10] It is crucial to protect the compound from moisture to prevent hydrolysis and degradation.[10]

Conclusion

This compound is a high-value, versatile chemical reagent that serves as a critical bridge between the foundational importance of the isoquinoline scaffold and the synthetic power of palladium-catalyzed cross-coupling. Its stability as a hydrochloride salt, combined with its reactivity in the Suzuki-Miyaura reaction, makes it an indispensable tool for chemists engaged in the synthesis of complex organic molecules. For professionals in drug discovery, it represents a key building block for the efficient generation of novel compounds with therapeutic potential. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic utility.

References

-

Title: this compound - [I5314] Source: Synthonix URL: [Link]

-

Title: Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd Source: Hygeia Pharma URL: [Link]

-

Title: Isoquinolines: Important Cores in Many Marketed and Clinical Drugs Source: PubMed (Anticancer Agents Med Chem) URL: [Link]

-

Title: Quinolin-6-ylboronic Acid Source: PubChem URL: [Link]

-

Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI (Molecules) URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (Molecules) URL: [Link]

-

Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PubMed Central (Molecules) URL: [Link]

-

Title: Methylboronic acid - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents Source: SpringerLink (Journal of Chemical & Engineering Data) URL: [Link]

-

Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI (Molecules) URL: [Link]

-

Title: Isoquinoline Source: Wikipedia URL: [Link]

-

Title: Isoquinoline synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Source: Royal Society of Chemistry URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthonix, Inc > Building Blocks > 1236031-63-2 | this compound [synthonix.com]

- 8. This compound AldrichCPR 1236031-63-2 [sigmaaldrich.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.pt [fishersci.pt]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of Isoquinolin-6-ylboronic Acid Hydrochloride: Pathways, Mechanisms, and Best Practices

Introduction: A Cornerstone Building Block in Modern Chemistry

Isoquinolin-6-ylboronic acid and its derivatives are pivotal intermediates in contemporary drug discovery and materials science. As a bifunctional molecule, it combines the rigid, nitrogen-containing isoquinoline scaffold—a common motif in pharmacologically active compounds—with the versatile boronic acid functional group. This unique combination makes it an invaluable building block for constructing complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The ability to readily form carbon-carbon bonds under mild conditions has positioned this reagent as a key component in the synthesis of kinase inhibitors and other therapeutic agents.[1]

Historically, the synthesis of arylboronic acids relied on the reaction of organolithium or Grignard reagents with trialkyl borates.[2][3] While effective, these methods suffer from limited functional group tolerance and often require harsh reaction conditions. The advent of transition-metal catalysis has revolutionized this field, offering milder, more efficient, and highly selective pathways.

This guide provides an in-depth analysis of the two predominant, state-of-the-art catalytic strategies for synthesizing isoquinolin-6-ylboronic acid hydrochloride: the palladium-catalyzed Miyaura borylation of a pre-functionalized isoquinoline and the more recent iridium-catalyzed direct C-H borylation of the parent isoquinoline heterocycle. We will explore the underlying mechanisms, provide detailed experimental workflows, and discuss the critical parameters that ensure a successful and reproducible synthesis, culminating in the isolation of the stable hydrochloride salt.

Overview of Synthetic Strategies

The selection of a synthetic pathway to isoquinolin-6-ylboronic acid is fundamentally a choice between a functionalization-first approach and a direct activation approach. The decision depends on factors such as starting material availability, cost, and the desired level of atom economy.

Caption: High-level decision workflow for the synthesis of the target compound.

Pathway A: Palladium-Catalyzed Miyaura Borylation

This classical and robust method involves the palladium-catalyzed cross-coupling of a 6-haloisoquinoline (typically 6-bromo- or 6-iodoisoquinoline) with a diboron reagent.[4] The reaction proceeds via an intermediate boronate ester, which is subsequently hydrolyzed.

Principle and Mechanistic Insight

The Miyaura borylation reaction is a cornerstone of modern organic synthesis.[5] The catalytic cycle, shown below, is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-haloisoquinoline to form a Pd(II) species.

-

Transmetalation: A boron-containing moiety from the diboron reagent displaces the halide on the palladium complex. This step is often facilitated by a base, such as potassium acetate (KOAc), which is thought to form a more reactive (acetato)palladium(II) complex.[6] The high oxophilicity of boron is a key driving force for this step.[6]

-

Reductive Elimination: The desired isoquinoline-boron bond is formed as the product is released, regenerating the Pd(0) catalyst to complete the cycle.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Detailed Experimental Protocol: Synthesis of Isoquinoline-6-boronic acid pinacol ester

-

Reactor Setup: To an oven-dried Schlenk flask, add 6-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as PdCl₂(dppf) (1-3 mol%). Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude isoquinoline-6-boronic acid pinacol ester can often be used directly in the next step or purified further by column chromatography on silica gel.

Critical Parameter Analysis

| Parameter | Choice & Rationale | Potential Issues |

| Halide (X) | I > Br >> Cl. The C-X bond strength dictates the ease of oxidative addition. Bromides offer a good balance of reactivity and cost. | C-Cl bonds are often too strong, requiring more active catalysts or harsher conditions. |

| Catalyst | PdCl₂(dppf) is common and robust. Other phosphine ligands can be used.[4] | Catalyst deactivation. Air sensitivity of some Pd(0) sources. |

| Base | KOAc is a mild base crucial for the transmetalation step.[6] Stronger bases can promote competitive Suzuki coupling.[6] | Insufficient base can lead to a sluggish or incomplete reaction. |

| Solvent | Anhydrous, polar aprotic solvents like 1,4-dioxane, DMF, or THF are preferred to solubilize reagents. | Residual water can hydrolyze the diboron reagent. |

| Temperature | 80-100 °C is typical. Higher temperatures can accelerate the reaction but may also increase side-product formation. | Decomposition of reagents or catalyst at excessive temperatures. |

Pathway B: Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct borylation of an unfunctionalized C-H bond on the isoquinoline ring using an iridium catalyst.[7][8] This method avoids the need to synthesize a halogenated precursor.

Principle and Mechanistic Insight

Iridium-catalyzed C-H borylation has emerged as a powerful tool for functionalizing heteroarenes.[9] The currently accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle:[10]

-

Catalyst Activation: The iridium precatalyst, often [Ir(OMe)COD]₂, reacts with a bidentate ligand (e.g., 4,4′-di-tert-butyl-2,2′-dipyridyl, dtbpy) and the diboron reagent to form the active Ir(III)-tris(boryl) species.

-

C-H Activation: This active species coordinates to the isoquinoline and performs an oxidative addition into a C-H bond, forming a transient Ir(V) intermediate.

-

Reductive Elimination: The C-B bond is formed through reductive elimination, releasing the borylated isoquinoline product and regenerating an Ir(III)-hydrido species, which can re-enter the catalytic cycle.

A key challenge with nitrogen-containing heterocycles like isoquinoline is potential catalyst inhibition, where the nitrogen lone pair coordinates to the iridium center, preventing C-H activation.[11][12] The use of sterically bulky bipyridyl ligands like dtbpy helps to disfavor this inhibitory binding and promote the desired catalytic turnover.[9] Regioselectivity is primarily governed by sterics, favoring borylation at the most accessible C-H positions. For isoquinoline, the C-6 position is sterically accessible and electronically viable.

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H Borylation.

Detailed Experimental Protocol: Direct Borylation of Isoquinoline

-

Reactor Setup: In a glovebox or under a positive pressure of nitrogen, add isoquinoline (1.0 equiv), B₂pin₂ (1.1 equiv), [Ir(OMe)COD]₂ (1.5 mol%), and dtbpy (3 mol%) to an oven-dried Schlenk flask.[9]

-

Vacuum and Inert Gas: Place the flask under vacuum for 20 minutes, then backfill with nitrogen. Repeat this cycle three times.[9]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or cyclohexane) via syringe.[9]

-

Reaction: Seal the flask and heat the mixture to 80 °C in a heating block for 12-18 hours.[9]

-

Monitoring: Follow the reaction's progress by GC-MS or LC-MS, checking for the formation of the desired product mass.

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the isoquinoline-6-boronic acid pinacol ester.

Critical Parameter Analysis

| Parameter | Choice & Rationale | Potential Issues |

| Catalyst | [Ir(OMe)COD]₂ or a similar Ir(I) precatalyst is standard.[9] | Air and moisture sensitive. Requires inert atmosphere handling. |

| Ligand | A bulky bipyridyl ligand like dtbpy is crucial to prevent catalyst inhibition by the isoquinoline nitrogen.[11] | Insufficiently bulky ligands can lead to low or no conversion. |

| Solvent | Non-coordinating solvents like alkanes (hexane, cyclohexane) or ethers (THF) are typically used. | Coordinating solvents can compete for binding sites on the iridium catalyst. |

| Regioselectivity | Primarily controlled by sterics. For unsubstituted isoquinoline, a mixture of isomers is possible, though C-6 is a major product. | Achieving high regioselectivity can be challenging for complex substrates. |

Final Conversion, Purification, and Salt Formation

Both pathways yield an intermediate boronate ester, which must be converted to the final hydrochloride salt for enhanced stability and ease of handling.

Hydrolysis of the Boronate Ester to the Boronic Acid

The pinacol ester is stable but must be hydrolyzed to the free boronic acid. A highly effective method is oxidative cleavage, which avoids equilibrium issues associated with simple hydrolysis.[7][8]

-

Dissolve the crude isoquinoline-6-boronic acid pinacol ester in a mixture of THF and water (e.g., 2:1 v/v).

-

Add sodium periodate (NaIO₄, ~4-5 equiv) and stir vigorously at room temperature for 4-12 hours.[8] The reaction cleaves the pinacol group to acetone, driving the reaction to completion.[7]

-

Monitor by LC-MS. Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

The free boronic acid can be isolated, though it is often carried forward directly to the salt formation step.

Purification and Hydrochloride Salt Formation

Free boronic acids can be prone to dehydration, forming cyclic boroxine anhydrides. Conversion to a salt dramatically improves shelf-life. The hydrochloride salt is a stable, crystalline solid.

-

After workup from the hydrolysis step, dissolve the crude free boronic acid in a minimal amount of a suitable solvent like methanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl) dropwise with stirring until the solution is acidic.

-

The this compound will precipitate as a solid.

-

Stir the resulting slurry in the cold for 30-60 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Product Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic signals corresponding to the isoquinoline core protons, with characteristic shifts and coupling constants. A broad singlet for the B(OH)₂ protons, which may exchange with D₂O. |

| ¹³C NMR | Signals for the 9 unique carbons of the isoquinoline ring. The carbon attached to the boron (C-6) will have a characteristic chemical shift. |

| ¹¹B NMR | A single, relatively broad resonance in the range of δ 28-33 ppm is characteristic of a trigonal planar sp²-hybridized arylboronic acid.[13][14] |

| LC-MS | A peak corresponding to the mass of the protonated free base [C₉H₈BNO₂ + H]⁺. |

| Melting Point | A sharp melting point indicates high purity of the crystalline salt. |

Conclusion

The synthesis of this compound is readily achievable through two primary catalytic routes.

-

The Palladium-Catalyzed Miyaura Borylation is a highly reliable and well-understood method, ideal when a 6-haloisoquinoline precursor is available. Its main drawback is the need for a pre-functionalized starting material.

-

The Iridium-Catalyzed C-H Borylation represents a more modern, atom-economical strategy that utilizes the parent isoquinoline. While powerful, careful control over the ligand and reaction conditions is necessary to manage catalyst inhibition and ensure good regioselectivity.

The choice of pathway will depend on project-specific factors such as starting material cost, scale, and the desired process efficiency. In both cases, the final conversion of the intermediate boronate ester to the stable hydrochloride salt is a critical step for obtaining a reliable and storable chemical reagent for downstream applications in research and development.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

-

Couture, A., Deniau, E., Grandclaudon, P., & Lebrun, S. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Organic & Biomolecular Chemistry, 1(1), 190–193. [Link]

-

Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. [Link]

-

ResearchGate. Preparation of primary arylamines from aryl halides and arylboronic acid. [Link]

-

Smalley, A. P., & Smith, M. D. (2012). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 77(24), 11134–11141. [Link]

-

Wikipedia. Miyaura borylation. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. [Link]

- Not referenced in the final text.

- Not referenced in the final text.

-

Plouffe, B., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 5, 13123. [Link]

-

Smith, M. D., et al. (2012). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 77(24), 11134-11141. [Link]

-

Anderson, K. W., et al. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 76(15), 6394-400. [Link]

-

Preshlock, S., et al. (2016). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 14(44), 10436-10445. [Link]

-

Steel, P. G., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2819. [Link]

- Not referenced in the final text.

- Not referenced in the final text.

- Not referenced in the final text.

- Not referenced in the final text.

-

DiPasquale, T. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

- Not referenced in the final text.

-

DiPasquale, T. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

- Not referenced in the final text.

- Not referenced in the final text.

Sources

- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical characteristics of Isoquinolin-6-ylboronic acid hydrochloride

An In-depth Technical Guide: The Physical Characteristics of Isoquinolin-6-ylboronic Acid Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its utility, primarily as a coupling partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, stems from the unique reactivity of the boronic acid moiety combined with the pharmacological significance of the isoquinoline scaffold.[1][2] This technical guide provides a comprehensive examination of the core physical and chemical characteristics of this compound. We delve into its structural attributes, physicochemical properties, and the critical analytical methodologies required for its robust characterization. This document is intended to serve as a practical resource for researchers, offering not only foundational data but also the rationale behind the selection of analytical techniques and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: A Molecule of Strategic Importance

The Role of Boronic Acids in Chemical Synthesis

Boronic acids and their derivatives are indispensable tools in organic synthesis. Their stability, low toxicity, and exceptional functional group tolerance have established them as preferred reagents for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application, enabling the construction of complex biaryl systems that are common motifs in pharmaceuticals and advanced materials.[1] Beyond coupling reactions, the Lewis acidic nature of the boron atom allows for unique interactions, making boronic acids valuable as sensors, protecting groups, and even as active pharmaceutical ingredients, such as in the proteasome inhibitor bortezomib.[1]

The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This nitrogen-containing heterocycle is a key pharmacophore in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and cardiovascular effects. Its rigid structure provides a well-defined vector for substituent placement, allowing for precise tuning of a molecule's interaction with biological targets.

This compound: A Convergence of Functionality

This compound merges the synthetic versatility of a boronic acid with the biological relevance of the isoquinoline framework. The hydrochloride salt form is particularly significant; free arylboronic acids often exhibit poor aqueous solubility, whereas the salt form enhances solubility, facilitating its use in a broader range of reaction conditions and in biological screening assays. This guide will elucidate the key physical properties that a researcher must understand to effectively store, handle, and utilize this important chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The data for this compound and its related forms are summarized below.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Structure: The molecule consists of an isoquinoline ring system substituted with a boronic acid [-B(OH)₂] group at the 6-position. The hydrochloride salt involves the protonation of the basic nitrogen atom of the isoquinoline ring.

Summary of Physical Properties

| Property | Isoquinolin-6-ylboronic acid | Isoquinolin-6-ylboronic acid HCl | Isoquinolin-6-ylboronic acid HCl (Pentahydrate) |

| CAS Number | 899438-92-7[3][4][5] | Not explicitly available | 1236031-63-2[6][7][8] |

| Molecular Formula | C₉H₈BNO₂[3][5][9] | C₉H₉BClNO₂[6] | C₉H₉BClNO₂ · 5H₂O[7][8] |

| Molecular Weight | 172.98 g/mol [3][5][9] | 209.44 g/mol [6] | 299.51 g/mol [7][8] |

| Appearance | White to off-white solid[3][5] | Solid | Solid[7][8] |

| Predicted pKa | 7.68 ± 0.30[5] | Not applicable | Not applicable |

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, general principles for arylboronic acids apply. The parent compound, like phenylboronic acid, is expected to have low solubility in water.[10] The formation of the hydrochloride salt drastically improves solubility in water and other polar protic solvents by introducing a charged species. This is a deliberate and crucial modification for many applications, particularly in process chemistry and biological contexts where aqueous media are preferred.

Stability, Storage, and Handling

Boronic acids are a class of compounds that require careful handling to maintain their integrity.

-

Dehydration and Trimerization: A primary degradation pathway for boronic acids is thermally or chemically induced dehydration to form a cyclic trimeric anhydride known as a boroxine.[11] This process is reversible but can complicate analysis and reaction stoichiometry.

-

Hygroscopicity and Air Sensitivity: Many boronic acids are hygroscopic and can be sensitive to oxidation by atmospheric oxygen.[1][12]

-

Recommended Storage: To mitigate degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) is recommended to preserve long-term stability.[5][12]

Analytical Characterization Methodologies